1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one
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Overview
Description
1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one is a chemical compound with the molecular formula C15H12Cl2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a dichlorobenzyl group and a nitrophenyl group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one involves several steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxy-3-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines.
Scientific Research Applications
1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one can be compared with similar compounds such as:
4’-[(3,4-Dichlorobenzyl)oxy]acetophenone: This compound shares a similar structure but lacks the nitro group, resulting in different chemical and biological properties.
1-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)ethanone: This compound also lacks the nitro group and has different reactivity and applications.
Properties
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-9(19)11-3-5-15(14(7-11)18(20)21)22-8-10-2-4-12(16)13(17)6-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDOBQVSBMJGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379373 |
Source
|
Record name | 1-{4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-25-1 |
Source
|
Record name | 1-{4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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